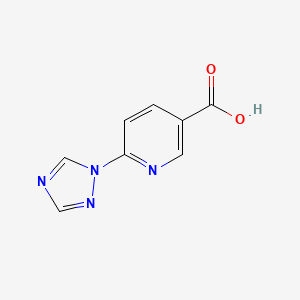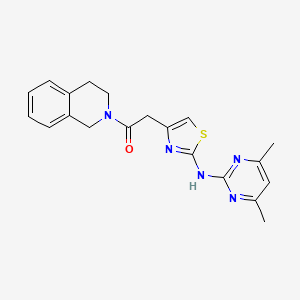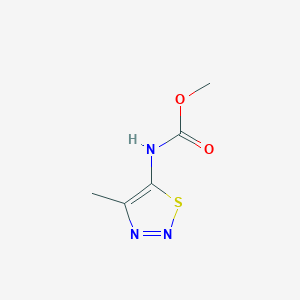
6-(1H-1,2,4-triazol-1-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the combination of a 1,2,4-triazole ring with a nicotinic acid group. Specific synthetic methods and reaction conditions may vary, but the resulting product is characterized by the presence of the triazole ring and the nicotinic acid functionality .
Molecular Structure Analysis
The molecular structure of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid consists of an aromatic nicotinic acid ring fused with a 1,2,4-triazole ring. The triazole ring introduces additional heteroatoms (nitrogen) into the structure, imparting unique properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
I have conducted several searches to gather information on the scientific research applications of “6-(1H-1,2,4-triazol-1-yl)nicotinic acid”. Below is a synthesized analysis focusing on various unique applications. Each section provides a detailed look into a specific field of application.
Antiviral Applications
Triazole derivatives have been found to be effective in drug discovery as replacements for nucleobases, which can lead to broad-spectrum antiviral activity against many DNA and RNA viruses .
Anticancer and Antiproliferative Activities
Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines. For example, certain compounds were found to be potent antiproliferative agents with IC 50 values in the nanomolar range against specific cells .
Synthesis of Pharmaceutical Scaffolds
1,2,4-Triazole-containing scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Antimicrobial Properties
Compounds containing a triazole exhibit broad biological activities, including antimicrobial properties. This makes them significant in the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Applications
The triazole core is also incorporated into agents used for their analgesic and anti-inflammatory properties, contributing to pain management and treatment of inflammatory conditions .
Anticonvulsant Effects
Triazole analogues have been studied for their potential as anticonvulsant agents due to their ability to interact with neuronal receptors and enzymes involved in seizure activity .
Antitumoral Agents
The 1,2,4-triazole core is found in clinically used antitumoral agents such as letrozole and anastrozole, highlighting its importance in cancer therapy .
Agricultural Applications
Triazole derivatives have been evaluated for their role in suppressing shoot branching in plants like Arabidopsis thaliana, indicating potential agricultural applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The compound likely interacts with its targets through the nitrogen atoms of the triazole moiety, leading to changes in the activity of the target enzymes .
Pharmacokinetics
The compound’s molecular weight of 19016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Some related 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid. For instance, the compound is a solid at room temperature , suggesting that temperature could affect its stability and efficacy
Propiedades
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFDCMZQICBBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
281232-20-0 |
Source


|
| Record name | 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2921647.png)
![Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2921649.png)
![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/no-structure.png)
![2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921651.png)



![7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2921656.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2921658.png)




